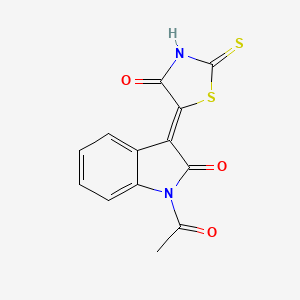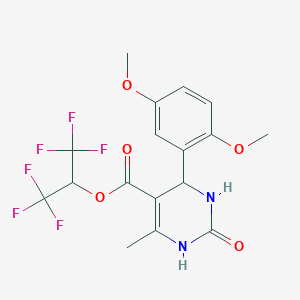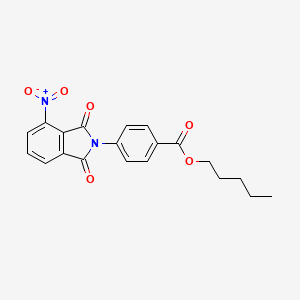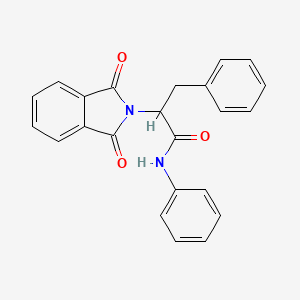![molecular formula C21H16Cl3N3O3S B11707343 3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound with a molecular formula of C21H16Cl3N3O3S It is characterized by the presence of a trichloroethyl group, a naphthyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetaldehyde with a suitable amine to form the trichloroethyl intermediate.
Naphthyl Group Introduction: The intermediate is then reacted with naphthylamine to introduce the naphthyl group.
Carbamothioylation: The resulting compound undergoes carbamothioylation to introduce the carbamothioyl group.
Benzoic Acid Coupling: Finally, the compound is coupled with benzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a dichloroethyl or monochloroethyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) are often employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the trichloroethyl and naphthyl groups, which facilitate binding to hydrophobic pockets in the target molecules. The benzoic acid moiety may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL-CARBAMIC ACID ETHYL ESTER
- 1,1-DIMETHYL-3-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL)-UREA
- 2-(3-(TRICHLORO-1-(NAPHTHALEN-YL-AC-AMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER
Uniqueness
What sets 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID apart from similar compounds is its specific combination of functional groups. The presence of both the trichloroethyl and naphthyl groups, along with the benzoic acid moiety, provides a unique set of chemical properties and reactivity patterns. This makes it particularly valuable in applications where these combined features are advantageous.
特性
分子式 |
C21H16Cl3N3O3S |
|---|---|
分子量 |
496.8 g/mol |
IUPAC名 |
3-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H16Cl3N3O3S/c22-21(23,24)19(27-20(31)25-14-8-3-7-13(11-14)18(29)30)26-17(28)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,19H,(H,26,28)(H,29,30)(H2,25,27,31) |
InChIキー |
HCPSEKMCDNWKSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)


![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
